298202-25-2
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 298202-25-2 is known as the 1 to 20 amino acid N-terminal fragment of the interphotoreceptor retinoid binding protein (IRBP). This peptide, often referred to as IRBP (1-20), is a fragment of the larger interphotoreceptor retinoid binding protein, which is a 1264 amino acid residue glycolipoprotein. IRBP plays a crucial role in the visual cycle by transporting retinoids between the photoreceptors and the retinal pigment epithelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IRBP (1-20) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: Industrial production of IRBP (1-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring consistency and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions: IRBP (1-20) primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications. The peptide can also participate in various biochemical interactions, such as binding to retinoids and other proteins.
Common Reagents and Conditions: The synthesis of IRBP (1-20) involves reagents such as protected amino acids, coupling agents (e.g., N,N’-diisopropylcarbodiimide), and deprotection agents (e.g., trifluoroacetic acid). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The primary product of the synthesis is the IRBP (1-20) peptide itself. Depending on the specific research application, the peptide may be further modified or conjugated to other molecules to enhance its functionality .
Scientific Research Applications
IRBP (1-20) has a wide range of scientific research applications, particularly in the fields of immunology and ophthalmology. It is commonly used as a model antigen in studies of autoimmune uveitis, a condition where the immune system attacks the eye. By inducing experimental autoimmune uveoretinitis (EAU) in animal models, researchers can study the mechanisms of autoimmune diseases and develop potential therapeutic interventions .
In addition to its role in immunology, IRBP (1-20) is also used in studies of retinoid transport and visual cycle biochemistry. Its ability to bind retinoids makes it a valuable tool for investigating the molecular interactions involved in vision .
Mechanism of Action
The mechanism of action of IRBP (1-20) involves its interaction with retinoids and immune cells. As a retinoid-binding protein fragment, IRBP (1-20) facilitates the transport of retinoids between photoreceptors and the retinal pigment epithelium. This transport is essential for the regeneration of visual pigments and the maintenance of visual function .
In the context of autoimmune uveitis, IRBP (1-20) acts as an antigen that triggers an immune response. When introduced into an animal model, the peptide is recognized by T-cells, leading to the activation of immune pathways and the development of uveitis. This model is widely used to study the pathogenesis of autoimmune diseases and to test potential treatments .
Comparison with Similar Compounds
IRBP (1-20) can be compared to other peptide fragments of the interphotoreceptor retinoid binding protein, such as IRBP (21-40) and IRBP (41-60). While these fragments share similar structural features, they differ in their specific amino acid sequences and epitopes. IRBP (1-20) is unique in its ability to induce experimental autoimmune uveoretinitis, making it a valuable tool for immunological research .
Other similar compounds include full-length IRBP and other retinoid-binding proteins, such as cellular retinoid-binding proteins (CRBPs) and retinoid X receptors (RXRs). These proteins share the common function of retinoid transport and signaling but differ in their structure, binding affinities, and biological roles .
Properties
CAS No. |
298202-25-2 |
---|---|
Molecular Formula |
C₁₀₁H₁₆₄N₂₄O₂₈S |
Molecular Weight |
2194.59 |
sequence |
One Letter Code: GPTHLFQPSLVLDMAKVLLD |
Origin of Product |
United States |
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